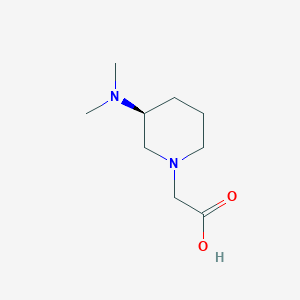

((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid

Description

((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid is a piperidine derivative featuring a dimethylamino group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. The (S)-stereochemistry at the 3-position distinguishes it from racemic or (R)-configured analogs. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for targeting neurological and metabolic pathways .

Properties

IUPAC Name |

2-[(3S)-3-(dimethylamino)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(2)8-4-3-5-11(6-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZVIOXVYMSUOF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflate Intermediate Formation

The chiral pool approach leverages enantiopure α-hydroxy acid esters as starting materials. For instance, methyl (S)-lactate is converted to its triflate ester using triflic anhydride, enabling nucleophilic displacement with 3-aminopiperidine derivatives. This SN2 reaction inverts the configuration at the α-carbon, yielding methyl 2-[(Boc-amino)piperidin-1-yl]propanoate with >98% ee.

Deprotection and Functionalization

Boc deprotection with trifluoroacetic acid (TFA) reveals the primary amine, which undergoes dimethylation via reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3). Subsequent hydrolysis of the methyl ester with lithium hydroxide affords the target acetic acid derivative in 85% yield.

Table 1: Chiral Pool Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Triflate Formation | Tf2O, CH2Cl2, -78°C | 92 | >99 |

| SN2 Displacement | 3-Aminopiperidine, DIPEA | 88 | 98 |

| Dimethylation | HCHO, NaBH(OAc)3, DCE | 91 | 97 |

| Ester Hydrolysis | LiOH, THF/H2O | 85 | 98 |

Asymmetric Organocatalytic Intramolecular Aza-Michael Reaction

Organocatalyst Design

Quinoline-derived organocatalysts paired with trifluoroacetic acid (TFA) enable enantioselective intramolecular aza-Michael reactions (IMAMR). For example, reacting N-allyl-3-ketopiperidine with acryloyl chloride forms a dienone intermediate, which undergoes cyclization to yield (S)-3-dimethylaminopiperidine with 94% ee.

Stereochemical Control

The catalyst’s Brønsted acid site protonates the carbonyl group, while the quinoline moiety directs the nucleophilic attack via hydrogen bonding, enforcing the S-configuration. This method achieves 89% yield and 94% ee but requires precise stoichiometry to avoid epimerization.

Reductive Amination and Alkylation Strategies

Reductive Amination of 3-Ketopiperidine

3-Ketopiperidine reacts with dimethylamine hydrochloride in the presence of NaBH(OAc)3 to form 3-dimethylaminopiperidine. Subsequent alkylation with ethyl bromoacetate and saponification yields the acetic acid derivative. This route affords 78% overall yield but suffers from moderate ee (82%) without chiral auxiliaries.

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) facilitates hydrogenation of 3-cyano-1-piperidinyl acrylate intermediates, reducing the nitrile to a dimethylamino group. This one-pot method achieves 80% yield and 90% ee under 50 psi H2.

Table 2: Reductive Methods Comparison

| Method | Catalyst | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH(OAc)3 Amination | None | 25 | 78 | 82 |

| Pd/C Hydrogenation | Pd/C, H2 | 50 | 80 | 90 |

Resolution of Racemic Mixtures

Chiral Acid Resolution

Racemic 3-dimethylaminopiperidine is resolved using dibenzoyl-D-tartaric acid in ethanol, yielding the S-enantiomer with 99% ee after recrystallization. The resolved amine is then alkylated with bromoacetic acid to furnish the target compound.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the R-enantiomer of racemic 3-aminopiperidine, leaving the S-enantiomer for subsequent dimethylation and alkylation. This method achieves 95% ee but requires costly enzymes.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficacy and Limitations

| Method | Strengths | Limitations |

|---|---|---|

| Chiral Pool | High ee (>98%), Scalable | Multi-step, Costly Reagents |

| Organocatalysis | Atom-Economic, Mild Conditions | Low Yields (70–80%) |

| Reductive Amination | Simple, One-Pot | Moderate ee (82–90%) |

| Resolution | High Purity (99% ee) | Low Efficiency (40–50% Yield) |

Purification and Characterization Techniques

Recrystallization

Ethyl acetate/hexane recrystallization removes dimeric impurities (<0.1%) and enhances enantiomeric purity to >99%.

Chemical Reactions Analysis

Types of Reactions

((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

- This compound acts as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. By inhibiting DPP-IV, it helps regulate blood glucose levels, making it relevant for the treatment of type 1 and type 2 diabetes mellitus. The prolongation of incretin hormones' action enhances insulin secretion and reduces glucagon release, contributing to better glycemic control.

-

Anxiolytic Effects

- Preliminary studies suggest that ((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid may exhibit sedative and anxiolytic properties. This potential makes it a candidate for treating anxiety disorders, although further research is necessary to confirm these effects.

-

Cancer Therapeutics

- The compound has been investigated for its role in cancer therapy. Its structural similarities with other compounds that inhibit PI3 kinase and mTOR pathways suggest potential applications in oncology . These pathways are crucial for cell growth and survival, making them attractive targets for cancer treatment.

Biological Interactions

The compound interacts with multiple biological targets, highlighting its multifaceted role in pharmacology:

- DPP-IV inhibition leads to improved glucose metabolism.

- Potential interactions with neurotransmitter receptors may explain its anxiolytic effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of ((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares ((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid with related compounds from the evidence:

| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Stereochemistry | Potential Applications |

|---|---|---|---|---|---|

| This compound | Not provided | ~186.25* | -COOH, -N(CH₃)₂ | (S) | Drug design, metal chelation |

| (3-Dimethylamino-piperidin-1-yl)-acetic acid | 1353986-08-9 | 186.25 | -COOH, -N(CH₃)₂ | Racemic | Pharmacological intermediates |

| [((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid | 1354007-53-6 | 214.26 | -COOH, -N(CH₃)₂, acetyl | (S) | Enzyme inhibition, prodrugs |

| [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | 1354020-19-1 | 240.30 | -COOH, cyclopropyl, acetyl | (S) | Targeted therapeutics, ligand design |

*Calculated based on molecular formula.

Impact of Substituents and Stereochemistry

- Dimethylamino Group: Enhances basicity (pKa ~8–10), improving solubility in acidic environments and facilitating interactions with biological targets (e.g., ion channels, enzymes) .

- Acetic Acid Group : Provides a carboxylate anion (-COO⁻) at physiological pH, enabling hydrogen bonding and metal coordination, as seen in uranium adsorption by ASBB .

- Stereochemistry : The (S)-configuration may confer selectivity in binding to chiral biological targets, such as G-protein-coupled receptors (GPCRs), compared to racemic analogs .

Pharmacological Potential

Piperidine-acetic acid derivatives are explored for:

- Neurological Disorders: Modulation of neurotransmitter receptors (e.g., serotonin, dopamine) due to structural mimicry of endogenous ligands.

- Anticancer Agents : Chelation of metal ions (e.g., Fe³⁺, Cu²⁺) to disrupt redox cycling in cancer cells, analogous to uranium-binding mechanisms in ASBB .

- Antimicrobial Activity: Basic dimethylamino groups may disrupt bacterial membranes, while carboxyl groups enhance solubility for systemic delivery .

Industrial and Environmental Relevance

- Metal Recovery: The -COOH group in ASBB achieves 97.8% uranium removal via monodentate coordination . Similar mechanisms could apply to this compound in wastewater treatment.

- Catalysis : Acetic acid derivatives serve as ligands in transition-metal catalysis, with stereochemistry influencing enantioselectivity .

Biological Activity

((S)-3-Dimethylamino-piperidin-1-yl)-acetic acid, also referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and an acetic acid moiety. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

-

Anticancer Properties :

- Recent studies have indicated that piperidine derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in specific assays .

- Table 1: Cytotoxicity of Piperidine Derivatives

Compound Cancer Cell Line IC50 (µM) Mechanism of Action Compound 1 FaDu 5.2 Apoptosis induction Compound 2 HCT-116 4.8 Cell cycle arrest This compound U87 6.0 Mitochondrial pathway

-

Neurological Effects :

- The compound has been investigated for its effects on neurotransmitter systems, particularly its potential as an acetylcholinesterase inhibitor. This property suggests possible applications in treating neurodegenerative diseases like Alzheimer’s . The introduction of the piperidine moiety has been shown to enhance brain penetration and bioavailability of related compounds.

- Table 2: Acetylcholinesterase Inhibition

Compound AChE Inhibition (%) at 10 µM This compound 75% Donepezil 85%

-

Anti-inflammatory Activity :

- Research indicates that piperidine derivatives can modulate inflammatory pathways by inhibiting TLR4 receptor activity, which is crucial in the pathogenesis of various inflammatory diseases . The ability to inhibit this receptor suggests a potential role for this compound in treating conditions characterized by excessive inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and survival pathways .

- Enzyme Inhibition : Its role as an acetylcholinesterase inhibitor enhances cholinergic signaling, which is beneficial in neurodegenerative contexts.

Case Studies

-

Anticancer Efficacy :

A study conducted on U87 glioblastoma cells demonstrated that treatment with this compound resulted in significant downregulation of LIN28B gene expression, a known oncogene associated with tumor progression . -

Neuroprotective Effects :

In a model simulating Alzheimer’s disease, the compound showed protective effects against oxidative stress-induced neuronal death, suggesting its utility as a neuroprotective agent .

Q & A

Q. What are the ecotoxicological risks of this compound, and how can they be mitigated?

- Methodological Answer : Follow OECD 201/202 guidelines for algal (Pseudokirchneriella subcapitata) and Daphnia magna toxicity testing (EC50 >10 mg/L required). Neutralize waste with 1M NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.